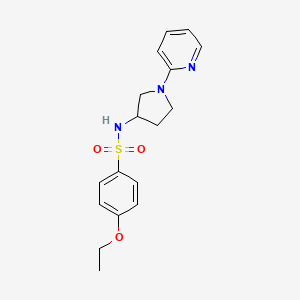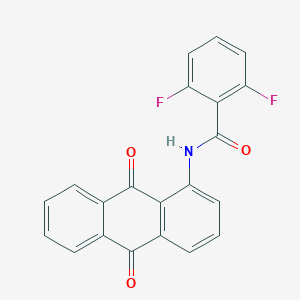![molecular formula C9H14N2O2 B2481479 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 1862740-88-2](/img/structure/B2481479.png)
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is a heterocyclic compound that features both an oxazole and a morpholine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Compounds like “4-((5-Methylisoxazol-4-yl)methyl)morpholine” often target specific enzymes or receptors in the body. For instance, morpholine derivatives are known to inhibit certain fungal enzymes .
Mode of Action
The compound could interact with its target to alter its function. For example, morpholine antifungal drugs inhibit fungal enzymes, affecting fungal sterol synthesis pathways .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of fungal enzymes by morpholine derivatives depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, the accumulation of ignosterol in fungal cell membranes due to the action of morpholine derivatives could lead to the death of the fungus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the formation of the oxazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives.
Scientific Research Applications
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in adjacent positions, differing in the arrangement of atoms.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is unique due to the presence of both an oxazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYTVDVKIMTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
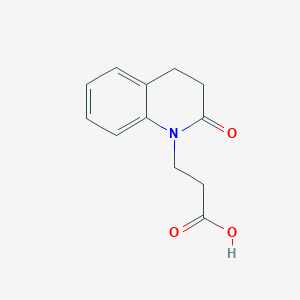
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)
![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2481407.png)
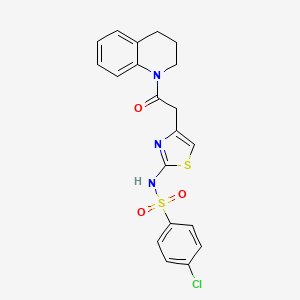
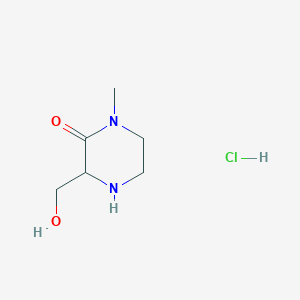
![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)
